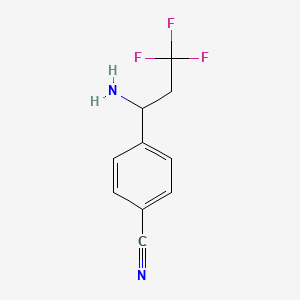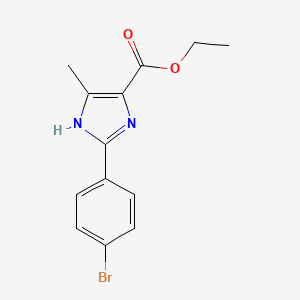
1-Methyl-6-nitro-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-nitro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-6-nitro-1H-indazol-3-amine can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-indazol-3-amine using nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), methyl iodide (CH3I).
Major Products Formed:
Reduction: 1-Methyl-6-amino-1H-indazol-3-amine.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: It is utilized in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 1-methyl-6-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation. This inhibition leads to the disruption of cellular pathways, ultimately resulting in cell death .
Comparison with Similar Compounds
1-Methyl-1H-indazol-3-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-indazol-3-amine: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
Uniqueness: 1-Methyl-6-nitro-1H-indazol-3-amine is unique due to the presence of both the methyl and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-methyl-6-nitroindazol-3-amine |
InChI |
InChI=1S/C8H8N4O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10) |
InChI Key |
LGMIERNQDUPBMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
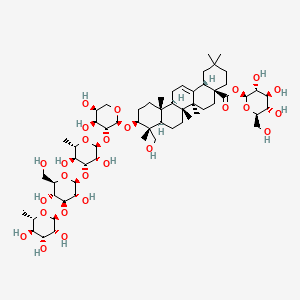
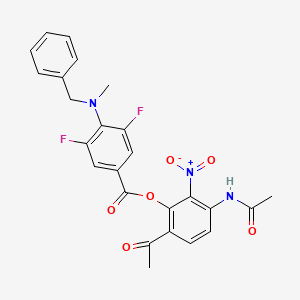
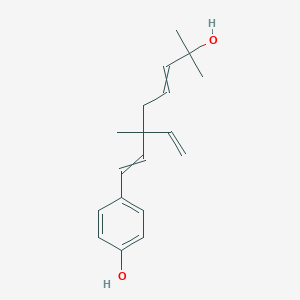
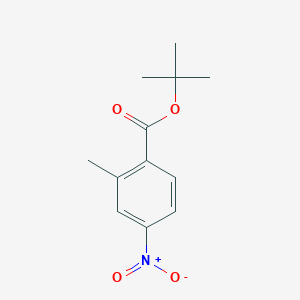

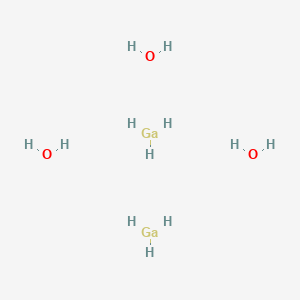
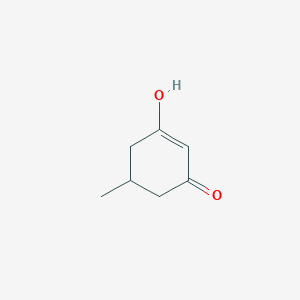

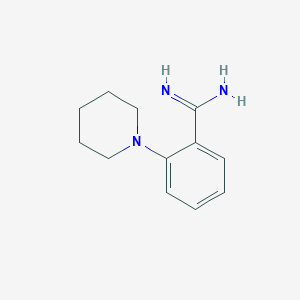
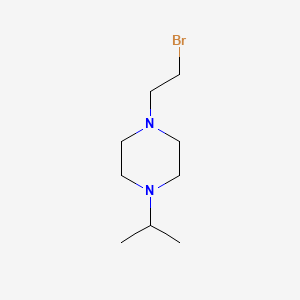
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
